molecular formula C17H23NO3 B15229936 Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B15229936
M. Wt: 289.4 g/mol
InChI Key: FAGZYVXHJMOPGB-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a benzyl group, a hydroxymethyl group, and a spiro-fused azaspiro nonane ring system. Such structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzyl and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Quality control measures, including NMR, HPLC, and LC-MS, are used to verify the purity and identity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance its binding affinity through hydrophobic interactions, while the hydroxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
  • 2-Benzyl-2,7-diazaspiro[3.5]nonane derivatives

Uniqueness

Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and hydroxymethyl groups. This combination of features distinguishes it from other spirocyclic compounds, providing it with unique chemical and biological properties .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C17H23NO3/c19-12-15-10-17(11-15)6-8-18(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,15,19H,6-13H2

InChI Key

FAGZYVXHJMOPGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(C2)CO)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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